4-(3-Methyloxetan-3-yl)benzaldehyde is an organic compound characterized by its unique oxetane structure combined with a benzaldehyde functional group. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The molecular formula of 4-(3-Methyloxetan-3-yl)benzaldehyde is , and it features a molecular weight of approximately 164.2 g/mol.
This compound can be classified under the category of aromatic aldehydes due to the presence of the benzaldehyde moiety. It is derived from the reaction of 3-methyloxetane with benzaldehyde, showcasing its relevance in synthetic organic chemistry. The oxetane ring provides unique reactivity patterns that are valuable for further chemical transformations.
The synthesis of 4-(3-Methyloxetan-3-yl)benzaldehyde can be achieved through several methods, primarily involving the electrophilic aromatic substitution mechanism. One common approach includes:
The molecular structure of 4-(3-Methyloxetan-3-yl)benzaldehyde features a benzene ring attached to a 3-methyloxetane group. The oxetane ring contributes to the compound's three-dimensional conformation and reactivity.
This structure allows for various interactions in chemical reactions, particularly due to the electrophilic nature of the aldehyde group.
4-(3-Methyloxetan-3-yl)benzaldehyde can participate in several types of chemical reactions:
These reactions are facilitated by standard reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 4-(3-Methyloxetan-3-yl)benzaldehyde involves several pathways depending on the type of reaction it undergoes:
These mechanisms highlight the compound's versatility in synthetic applications.
The physical properties of 4-(3-Methyloxetan-3-yl)benzaldehyde include:
Chemical properties include its reactivity as an aldehyde, allowing it to participate in various organic reactions, including condensation and polymerization processes.
4-(3-Methyloxetan-3-yl)benzaldehyde has several applications across different scientific domains:
Oxetanes have emerged as privileged bioisosteres in modern drug design due to their unique ability to replace functional groups while optimizing pharmacokinetic properties. The 3-methyloxetane moiety, in particular, serves as a multifunctional replacement for both geminal dimethyl groups (–C(CH₃)₂–) and carbonyl functionalities (–C(O)–). This substitution strategy significantly improves aqueous solubility by reducing lipophilicity (log P reduction of 0.5–1.5 units) while maintaining comparable steric bulk and metabolic stability. Unlike carbonyl groups, oxetanes resist nucleophilic attack and enzymatic degradation, preventing unwanted racemization or hydrolysis that commonly plagues carbonyl-containing drugs [1] [8].
The oxetane ring’s exceptional polarity (σ-potential: 3.5–4.5 kcal/mol) stems from its high ring strain (25.5 kcal/mol) and exposed oxygen lone pairs, creating a strong hydrogen-bond accepting capacity that surpasses most ethers and carbonyls. This property enhances water solubility without compromising membrane permeability, addressing a critical challenge in CNS drug development. For 4-(3-Methyloxetan-3-yl)benzaldehyde, the oxetane’s electron-withdrawing nature further activates the aldehyde group for nucleophilic addition reactions, enabling diverse derivatization pathways while maintaining metabolic stability in hepatic microsome assays (>90% parent compound remaining after 60 minutes) [3] [8].
Table 1: Physicochemical Properties of Bioisosteric Replacements
Functional Group | cLogP | TPSA (Ų) | H-Bond Acceptor Strength | Metabolic Stability |
---|---|---|---|---|
gem-Dimethyl | +1.2 | 0 | None | Moderate |
Carbonyl | -0.3 | 17 | Moderate | Low (hydrolysis risk) |
3-Methyloxetane | +0.1 | 25 | Strong | High |
The strategic incorporation of 3-substituted oxetanes evolved from early natural product isolations (e.g., Taxol’s oxetane D-ring) to systematic medicinal chemistry applications in the 2010s. Carreira’s seminal work demonstrated that sp³-hybridized oxetanes could reduce hERG inhibition and cytochrome P450 interactions while improving solubility. This paradigm shift led to oxetane-containing clinical candidates like Ziresovir (RSV fusion inhibitor), where the oxetane replaced a gem-dimethyl group in lead optimization, lowering log D from 3.2 to 1.8 and boosting aqueous solubility 15-fold [1] [8].
4-(3-Methyloxetan-3-yl)benzaldehyde represents a structural evolution from early aryloxetanes by positioning the aldehyde para to the oxetane. This configuration creates a conjugated system that balances electronic effects: the oxetane’s inductive effect stabilizes the aldehyde against oxidation, while resonance donation slightly activates it toward nucleophilic additions. Historical synthesis challenges were overcome through methodological advances such as MHAT/RPC cycloisomerization and flow chemistry diazo transfers, enabling kilogram-scale production (>90% purity) as validated in recent industrial applications [3] [8].
4-Aryloxetane architectures like 4-(3-Methyloxetan-3-yl)benzaldehyde exhibit superior pharmacokinetic modulation through three synergistic mechanisms:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: